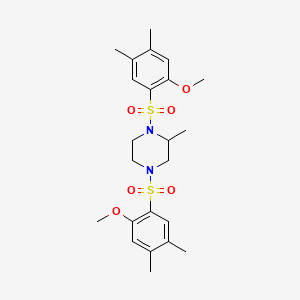![molecular formula C16H28N2O3S B604291 N-[3-(diethylamino)propyl]-2-ethoxy-5-methylbenzene-1-sulfonamide CAS No. 1374683-46-1](/img/structure/B604291.png)
N-[3-(diethylamino)propyl]-2-ethoxy-5-methylbenzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(diethylamino)propyl]-2-ethoxy-5-methylbenzene-1-sulfonamide is a chemical compound with a complex structure that includes a diethylamino group, an ethoxy group, and a sulfonamide group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(diethylamino)propyl]-2-ethoxy-5-methylbenzene-1-sulfonamide typically involves multiple steps. One common method includes the reaction of 2-ethoxy-5-methylbenzenesulfonyl chloride with 3-(diethylamino)propylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and solvents, along with stringent control of reaction parameters, is crucial in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-[3-(diethylamino)propyl]-2-ethoxy-5-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which may reduce the sulfonamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium ethoxide in ethanol.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
N-[3-(diethylamino)propyl]-2-ethoxy-5-methylbenzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[3-(diethylamino)propyl]-2-ethoxy-5-methylbenzene-1-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The diethylamino group can form hydrogen bonds or electrostatic interactions with target molecules, while the sulfonamide group can participate in various binding interactions. These interactions can modulate the activity of the target molecules, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
N-[3-(diethylamino)propyl]methacrylamide: Known for its amphiphilic properties and used in polymer synthesis.
1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride: A zero-length crosslinker used in bioconjugation.
Uniqueness
N-[3-(diethylamino)propyl]-2-ethoxy-5-methylbenzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for versatile modifications, making it a valuable compound in various research fields.
Properties
CAS No. |
1374683-46-1 |
|---|---|
Molecular Formula |
C16H28N2O3S |
Molecular Weight |
328.5g/mol |
IUPAC Name |
N-[3-(diethylamino)propyl]-2-ethoxy-5-methylbenzenesulfonamide |
InChI |
InChI=1S/C16H28N2O3S/c1-5-18(6-2)12-8-11-17-22(19,20)16-13-14(4)9-10-15(16)21-7-3/h9-10,13,17H,5-8,11-12H2,1-4H3 |
InChI Key |
FHIALPVTCKFNJH-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCCNS(=O)(=O)C1=C(C=CC(=C1)C)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,4-dipropoxy-N-[(pyridin-3-yl)methyl]benzene-1-sulfonamide](/img/structure/B604208.png)
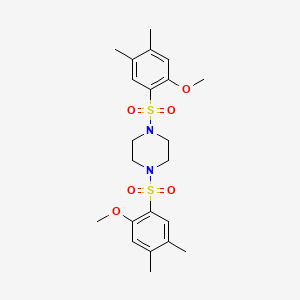
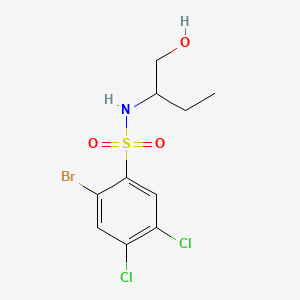

![2-methoxy-N-[(4-methoxyphenyl)methyl]-4,5-dimethylbenzene-1-sulfonamide](/img/structure/B604215.png)
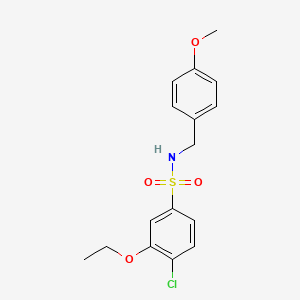
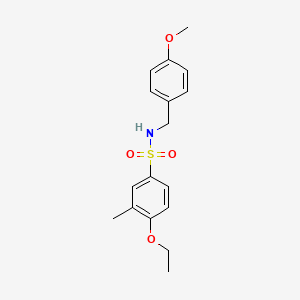

![{[2-Methoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}(3-pyridylmethyl)amine](/img/structure/B604222.png)
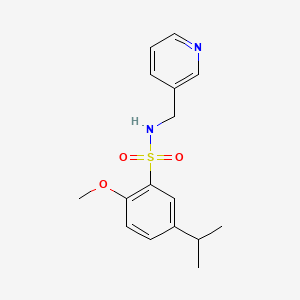
amine](/img/structure/B604226.png)
amine](/img/structure/B604227.png)
![1-[(5-Bromo-2,4-dimethylphenyl)sulfonyl]pyrrolidine](/img/structure/B604229.png)
